4,5-Dimethylpyridine-3-boronic acid
Overview
Description
4,5-Dimethylpyridine-3-boronic acid (DMPA) is an organic compound used in a variety of applications in the scientific research field. It is a boronic acid, a type of organic compound that contains a boron atom bound to two oxygen atoms, and is a useful reagent in organic synthesis. DMPA is a versatile compound that can be used in various reactions, such as the synthesis of amines, esters, and alcohols, and as a catalyst for the Suzuki-Miyaura cross-coupling reaction. It is also used in the synthesis of glycosides, nucleosides, and other compounds. DMPA has a variety of applications in the fields of biochemistry, pharmacology, and medical research.
Scientific Research Applications
Sensing Applications
- Summary of Application : Boronic acids, including 4,5-Dimethylpyridine-3-boronic acid, are increasingly utilized in diverse areas of research. They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
- Methods of Application : The sensing applications can be homogeneous assays or heterogeneous detection. Detection can be at the interface of the sensing material or within the bulk sample .
- Results or Outcomes : The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
Organic Field-Effect Transistors (OFETs)
- Summary of Application : Interface modification is a promising technique for enhancing electrical parameters of OFETs. In OFETs, self-assembled monolayer molecules are widely used for treatment dielectric/semiconductor interface layer .
- Methods of Application : Boronic acids with different alkyl chain lengths were used in this study to treat the Al2O3 dielectric surface in dinaphtho [2,3-b:2′,3′-f]thieno [3,2-b]thiophene (DNTT) based OFETs .
- Results or Outcomes : Treated with SAMs improve the mobility of Al2O3 surfaces for linear and saturation regime and threshold voltages shifted from positive direction .
Safety And Hazards
Avoid dust formation, breathing mist, gas, or vapors. Use personal protective equipment and ensure adequate ventilation. Keep away from ignition sources .
Future Directions
- Research on 4,5-DMIPA (4,5-Dimethylpyridine-3-boronic acid) could explore its applications in catalysis, materials science, and medicinal chemistry.
properties
IUPAC Name |
(4,5-dimethylpyridin-3-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO2/c1-5-3-9-4-7(6(5)2)8(10)11/h3-4,10-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXAUYJWRTPXNNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=CC(=C1C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376728 | |
Record name | 4,5-Dimethylpyridine-3-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dimethylpyridine-3-boronic acid | |
CAS RN |
1001907-71-6 | |
Record name | B-(4,5-Dimethyl-3-pyridinyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1001907-71-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5-Dimethylpyridine-3-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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